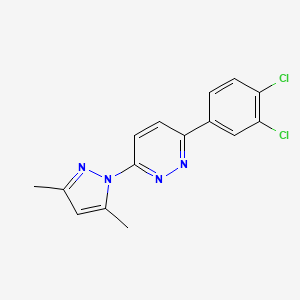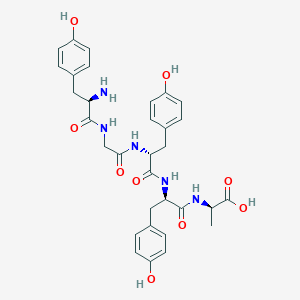
D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine: is a synthetic peptide composed of four amino acids: D-tyrosine, glycine, D-tyrosine, D-tyrosine, and D-alanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, D-alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, D-tyrosine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for glycine and the remaining D-tyrosine residues.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automated peptide synthesizers are often used to streamline the process and ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions: D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine can undergo various chemical reactions, including:
Oxidation: The phenolic groups of D-tyrosine residues can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds if present in modified peptides.
Substitution: Nucleophilic substitution reactions can occur at the amine or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of activating agents like carbodiimides.
Major Products:
Oxidation: Quinone derivatives of D-tyrosine.
Reduction: Reduced forms of any disulfide bonds.
Substitution: Modified peptides with new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine is used as a model compound to study peptide synthesis and modification techniques.
Biology: In biological research, this peptide can be used to investigate protein-protein interactions, enzyme-substrate specificity, and peptide-based drug design.
Medicine: Potential applications in medicine include the development of peptide-based therapeutics and diagnostic agents. The unique sequence of this compound may offer advantages in terms of stability and bioavailability.
Industry: In the industrial sector, this peptide can be used in the development of biomaterials, such as hydrogels and nanomaterials, for various applications.
Mecanismo De Acción
The mechanism of action of D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine depends on its specific application. In general, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or other proteins. The D-tyrosine residues may play a role in binding interactions, while the glycine and D-alanine residues contribute to the overall structure and stability of the peptide.
Comparación Con Compuestos Similares
D-Tyrosyl-D-alanine:
Glycyl-D-tyrosyl-D-tyrosyl: Another related peptide used in research on peptide synthesis and modification.
Uniqueness: D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine is unique due to its specific sequence and the presence of multiple D-tyrosine residues. This composition may confer distinct properties in terms of stability, binding affinity, and biological activity compared to other peptides.
Propiedades
Número CAS |
644997-26-2 |
|---|---|
Fórmula molecular |
C32H37N5O9 |
Peso molecular |
635.7 g/mol |
Nombre IUPAC |
(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C32H37N5O9/c1-18(32(45)46)35-30(43)27(16-21-6-12-24(40)13-7-21)37-31(44)26(15-20-4-10-23(39)11-5-20)36-28(41)17-34-29(42)25(33)14-19-2-8-22(38)9-3-19/h2-13,18,25-27,38-40H,14-17,33H2,1H3,(H,34,42)(H,35,43)(H,36,41)(H,37,44)(H,45,46)/t18-,25-,26-,27-/m1/s1 |
Clave InChI |
SZUMRMJSQDTHNC-KZLKLZAKSA-N |
SMILES isomérico |
C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@@H](CC3=CC=C(C=C3)O)N |
SMILES canónico |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide](/img/structure/B15169452.png)
![(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide](/img/structure/B15169453.png)
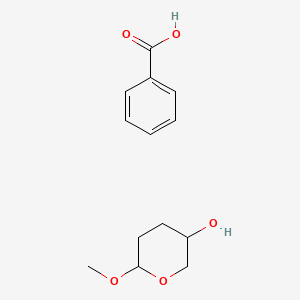

![(1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B15169480.png)
![4-[Hydroxy(phenyl)methyl]hex-4-en-3-one](/img/structure/B15169485.png)
![9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B15169493.png)
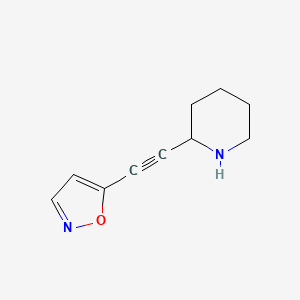
![N,N'-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide]](/img/structure/B15169500.png)
![5-Chloro-2-hydroxy-N-{3-[(3-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B15169515.png)

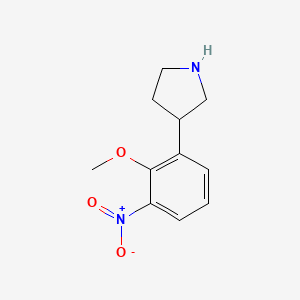
![6-[(2-methyl-3-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B15169550.png)
